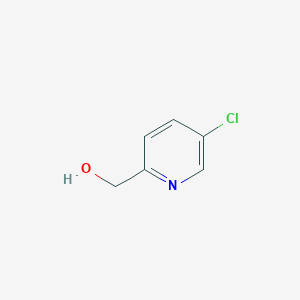

(5-Chloropyridin-2-yl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(5-chloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNKKECPOPWYNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608481 | |

| Record name | (5-Chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209526-98-7 | |

| Record name | (5-Chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chloropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloropyridin 2 Yl Methanol

Established Synthetic Pathways and Mechanistic Considerations

Traditional methods for the synthesis of (5-Chloropyridin-2-yl)methanol often rely on multi-step reaction sequences, involving the functionalization of a pre-existing chloropyridine framework. These methods, while effective, often require stringent reaction conditions and the use of hazardous reagents.

Multi-step Reaction Sequences

A common and well-documented route to this compound begins with 5-chloropicolinic acid. This multi-step process typically involves:

Esterification: The carboxylic acid group of 5-chloropicolinic acid is first converted to its methyl ester, methyl 5-chloropicolinate. This is often achieved by reacting the acid with methanol (B129727) in the presence of a suitable acid catalyst or a dehydrating agent.

Reduction: The resulting ester is then reduced to the corresponding primary alcohol, this compound. A widely used reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol. This reduction is generally high-yielding, often exceeding 90%.

Another established pathway involves the hydrolysis of 2-(acetoxymethyl)-5-chloropyridine. In this method, the acetyl group is cleaved under basic or acidic conditions to yield the desired alcohol. The starting material for this process can be synthesized from 2-chloro-5-methylpyridine (B98176) through a series of reactions.

A further approach is the reduction of 5-chloro-2-pyridinecarboxaldehyde. This aldehyde can be selectively reduced to the alcohol using various reducing agents, with sodium borohydride being a common choice due to its mildness and selectivity.

The following table summarizes a typical multi-step synthesis of this compound from 5-chloropicolinic acid:

| Step | Starting Material | Reagent(s) | Product | Solvent | Yield (%) |

| 1 | 5-Chloropicolinic acid | Thionyl chloride, then Methanol | Methyl 5-chloropicolinate | Dichloromethane | 80 |

| 2 | Methyl 5-chloropicolinate | Sodium borohydride (NaBH₄) | This compound | Methanol | 95 |

Role of Specific Reagents and Catalysts in Chloropyridine Functionalization

The functionalization of the chloropyridine ring is a critical aspect of these synthetic pathways. The chlorine atom at the 5-position and the substituent at the 2-position direct the reactivity of the pyridine (B92270) ring.

In the synthesis starting from 5-chloropicolinic acid, thionyl chloride is often used to activate the carboxylic acid group by converting it to the more reactive acid chloride. This intermediate readily reacts with methanol to form the ester.

Sodium borohydride (NaBH₄) is a key reagent in the reduction of the ester or aldehyde functionality to the alcohol. Its selectivity for carbonyl groups over other functional groups present in the molecule makes it a preferred choice. The mechanism of this reduction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.

For pathways involving Grignard reagents, the formation of the organomagnesium compound is crucial. This requires an anhydrous ether solvent to stabilize the Grignard reagent. The Grignard reagent then acts as a potent nucleophile, attacking the carbonyl carbon of a suitable precursor.

Catalysts, particularly transition metals like palladium, can play a role in the functionalization of the chloropyridine ring, for instance, in cross-coupling reactions to introduce the necessary carbon framework before subsequent transformations to the methanol group.

Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthetic Strategies

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. sphinxsai.comjocpr.com The application of microwave irradiation can be particularly beneficial in the synthesis of heterocyclic compounds.

While specific data for the microwave-assisted synthesis of this compound is not extensively reported, the reduction of related pyridine aldehydes using sodium borohydride under microwave irradiation has been shown to be highly efficient. This suggests that the reduction of 5-chloropyridine-2-carboxaldehyde to this compound could be significantly accelerated using this technology.

The following table provides a comparative overview of conventional versus microwave-assisted synthesis for a generic aldehyde reduction, illustrating the potential benefits:

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 2-4 hours | 70-85 |

| Microwave Irradiation | 5-15 minutes | 85-95 |

Solvent-Free Reaction Methodologies

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures.

For the synthesis of this compound, a potential solvent-free approach would be the reduction of 5-chloropyridine-2-carboxaldehyde using a solid-supported reducing agent, such as sodium borohydride on alumina (B75360) or silica (B1680970) gel. This method, often combined with microwave irradiation, can lead to high yields in very short reaction times.

A general example of a solvent-free reduction of an aldehyde is presented below:

| Reaction | Catalyst/Support | Reaction Time | Yield (%) |

| Aldehyde Reduction | NaBH₄ on Alumina | 10-20 minutes | >90 |

Environmentally Benign Synthetic Protocols

The development of environmentally benign synthetic protocols extends beyond just microwave and solvent-free methods. This includes the use of greener solvents, biocatalysis, and phase-transfer catalysis.

Green Solvents: The use of water, ethanol (B145695), or other bio-derived solvents in place of hazardous chlorinated or aromatic solvents is a key aspect of green synthesis. globalresearchonline.netneuroquantology.comresearchgate.net

Biocatalysis: Enzymes, such as alcohol dehydrogenases, can be used to perform highly selective reductions of aldehydes and ketones to alcohols under mild, aqueous conditions. A study on the whole-cell biocatalytic synthesis of the structurally similar S-(4-chlorophenyl)-(pyridin-2-yl)methanol demonstrated high efficiency and enantioselectivity. nih.gov In a biphasic system, this biocatalytic reduction was completed in 80 minutes with a yield of 99.6% and an enantiomeric excess of over 99%. nih.gov This highlights the potential of biocatalysis for the green synthesis of this compound.

Phase-Transfer Catalysis: This technique can facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic), often eliminating the need for harsh solvents and improving reaction rates.

The following table provides a summary of potential environmentally benign approaches for the synthesis of this compound:

| Approach | Key Feature | Potential Advantage(s) |

| Biocatalysis | Use of enzymes (e.g., alcohol dehydrogenase) | High selectivity, mild reaction conditions, aqueous media |

| Green Solvents | Replacement of hazardous solvents with water, ethanol, etc. | Reduced toxicity and environmental impact |

| Phase-Transfer Catalysis | Facilitates reactions in biphasic systems | Avoids harsh solvents, can increase reaction rates |

Atom Economy and Sustainability Metrics in Synthetic Design

In the pursuit of efficient chemical synthesis, the principles of green chemistry serve as a crucial framework, guiding the development of environmentally benign processes. mit.edu A central tenet of this philosophy is atom economy , a concept developed to measure the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comacs.org Unlike reaction yield, which only considers the amount of product obtained, atom economy assesses the intrinsic efficiency of a transformation, highlighting the generation of waste at a molecular level. primescholars.com

The calculation for percent atom economy is given by the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 primescholars.com

Synthetic routes with high atom economy are inherently more sustainable as they maximize the conversion of starting materials into the target molecule, thereby minimizing the production of byproducts that require disposal or further treatment. fiveable.me This approach not only reduces environmental impact but also offers economic benefits by conserving raw materials. instituteofsustainabilitystudies.com

In the context of synthesizing pyridine derivatives such as this compound, applying the principle of atom economy involves selecting reaction types that are intrinsically efficient. Addition and rearrangement reactions, for instance, are ideal as they have the potential for 100% atom economy because all reactant atoms are incorporated into the product. acs.org In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy.

Beyond atom economy, other sustainability metrics are employed to evaluate the "greenness" of a synthetic process. These include:

Reaction Mass Efficiency (RME): This metric provides a more practical measure of a reaction's efficiency by considering the mass of the product relative to the total mass of reactants. ekb.eg

Environmental Impact Factor (E-Factor): This metric quantifies the amount of waste generated per unit of product. A lower E-factor signifies a more sustainable process. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalysts are used in small amounts and can facilitate a single reaction multiple times, reducing waste. yale.edu

Safer Solvents: Synthetic design should aim to reduce or eliminate the use of hazardous solvents, replacing them with greener alternatives like water or conducting reactions under solvent-free conditions. mit.edusigmaaldrich.com

By integrating these metrics into the design phase, chemists can develop more sustainable and efficient synthetic pathways for this compound and other valuable heterocyclic compounds. nih.govrasayanjournal.co.in

| Reaction Type | General Scheme | Theoretical Atom Economy | Relevance to Sustainable Synthesis |

|---|---|---|---|

| Addition | A + B → C | 100% | Highly desirable. All starting material atoms are incorporated into the product, generating no waste. |

| Substitution | A-B + C → A-C + B | <100% | Common but less efficient. Generates stoichiometric byproducts (B) that must be managed. |

| Elimination | A-B → A + B | <100% | Inherently generates byproducts. Atom economy depends on which fragment (A or B) is the desired product. |

| Rearrangement | A → B | 100% | Ideal from an atom economy perspective as it involves the reorganization of atoms within a single molecule. |

Precursor Chemistry and Derivatization Routes

Synthesis from 2-Amino-5-chloropyridine Precursors

A primary synthetic route to this compound utilizes 2-Amino-5-chloropyridine as a readily available precursor. This transformation hinges on the conversion of the amino group into a hydroxyl group, a fundamental process in aromatic chemistry. The key step involves the diazotization of the primary aromatic amine, followed by the introduction of the methanol functionality.

The synthesis proceeds via the following general steps:

Diazotization: 2-Amino-5-chloropyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). The resulting 5-chloro-2-pyridinediazonium salt is highly reactive and is typically used immediately in the subsequent step without isolation.

Hydroxymethylation: The diazonium salt intermediate is then subjected to a reaction that introduces the hydroxymethyl (-CH₂OH) group. A common method involves the decomposition of the diazonium salt in the presence of formaldehyde (B43269) (HCHO), which can act as the source for the hydroxymethyl group, often facilitated by a copper catalyst. Alternatively, the diazonium salt can be converted to a 2-halopyridine derivative (e.g., via a Sandmeyer reaction), which is then subjected to functional group interconversion, such as a Grignard reaction with formaldehyde or reduction of a corresponding carboxylic acid or ester, to yield the final alcohol product.

This pathway leverages well-established reactions in heterocyclic chemistry to access the target molecule from a commercially significant starting material.

Utilization in Pyrazole (B372694) and Pyrimidine (B1678525) Derivative Synthesis

This compound is a versatile building block for the synthesis of more complex heterocyclic systems, particularly fused pyrazoles and pyrimidines, which are scaffolds of significant interest in medicinal chemistry. researchgate.netchim.it

Synthesis of Pyrazole Derivatives: The synthesis of pyrazole derivatives often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov To utilize this compound, the methanol group is typically first oxidized to an aldehyde (5-chloro-2-pyridinecarboxaldehyde). This aldehyde can then undergo condensation with an active methylene (B1212753) compound (e.g., a ketone) to form an α,β-unsaturated ketone (a chalcone (B49325) intermediate). Subsequent cyclization of this intermediate with hydrazine or a substituted hydrazine affords the corresponding pyrazole derivative. nih.gov This multi-step process allows for the incorporation of the 5-chloropyridin-2-yl moiety into the pyrazole ring system. mdpi.comnih.gov

Synthesis of Pyrimidine Derivatives: The construction of a pyrimidine ring typically requires the condensation of a three-carbon component with a reagent containing a N-C-N unit, such as urea (B33335), thiourea (B124793), or guanidine. niscpr.res.ingrowingscience.com Similar to pyrazole synthesis, the methanol group of this compound can be oxidized to an aldehyde. This aldehyde can then react with a ketone in a Claisen-Schmidt condensation to form a chalcone. mdpi.com The resulting α,β-unsaturated ketone serves as the three-carbon electrophilic component that can undergo a cyclocondensation reaction with urea or its analogues to yield the desired pyrimidine derivative. niscpr.res.inresearchgate.net This strategy provides a reliable route to novel pyridyl-substituted pyrimidines.

| Target Heterocycle | Key Intermediate from this compound | Typical Reaction Partner(s) | General Reaction Type |

|---|---|---|---|

| Pyrazole | 5-Chloro-2-pyridinecarboxaldehyde | Active methylene compound (e.g., Acetophenone), followed by Hydrazine | Condensation/Cyclization |

| Pyrimidine | α,β-Unsaturated ketone (Chalcone) derived from 5-Chloro-2-pyridinecarboxaldehyde | Urea, Thiourea, or Guanidine | Cyclocondensation |

Formation of Thiourea Derivatives and Complexes

Thiourea derivatives and their metal complexes are a class of compounds with diverse applications, including in materials science and medicinal chemistry. ksu.edu.trresearchgate.net this compound can serve as a precursor for these molecules through a multi-step synthetic sequence.

The primary route involves the conversion of the methanol group to a primary amine. This is typically achieved by first converting the alcohol to a better leaving group, such as a tosylate or a halide (e.g., (5-chloropyridin-2-yl)methyl chloride), followed by nucleophilic substitution with an amine source like ammonia (B1221849) or phthalimide (B116566) (via the Gabriel synthesis). The resulting (5-chloropyridin-2-yl)methanamine (B1592125) is the key intermediate.

This amine can then be used to synthesize thiourea derivatives through its reaction with an appropriate isothiocyanate. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group (-N=C=S) to form the N,N'-disubstituted thiourea linkage. nih.gov

General Synthesis of Thiourea Derivative: (5-chloropyridin-2-yl)methanamine + R-N=C=S → (5-chloropyridin-2-yl)methyl-NH-C(=S)-NH-R

The resulting thiourea derivatives, which contain soft sulfur and hard nitrogen donor atoms, are excellent ligands for coordinating with various transition metal ions. ksu.edu.trisca.me They can form stable metal complexes with ions such as Co(II), Ni(II), and Cu(II). mdpi.com The coordination typically occurs through the sulfur atom of the thiocarbonyl group (C=S) and one of the nitrogen atoms, forming a chelate ring that enhances the stability of the complex. researchgate.net The synthesis of these complexes is generally straightforward, involving the reaction of the thiourea ligand with a metal salt in a suitable solvent. isca.memdpi.com

Purification and Isolation Techniques for Research Applications

Chromatographic Separation Methods (HPLC, TLC)

Chromatographic techniques are indispensable for the purification, isolation, and analysis of synthetic compounds like this compound in a research setting. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique primarily used for qualitative analysis, such as monitoring the progress of a reaction, identifying compounds in a mixture by comparison with standards, and determining the appropriate solvent system for column chromatography. libretexts.orgorgchemboulder.com For this compound, a standard TLC plate coated with silica gel (a polar stationary phase) is typically used. mit.edu

The separation is achieved by allowing a solvent system (the mobile phase) to move up the plate via capillary action. libretexts.org The components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. A common mobile phase for pyridine derivatives consists of a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or ethanol). Visualization of the separated spots is often accomplished using a UV lamp, as the pyridine ring is UV-active. orgchemboulder.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions. libretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used for both the analysis and purification of compounds with high resolution and sensitivity. dtic.mil For the purification of this compound, Reverse-Phase HPLC (RP-HPLC) is the most common mode. researchgate.net

In RP-HPLC, the stationary phase is nonpolar (e.g., silica chemically bonded with C18 alkyl chains), and the mobile phase is a polar solvent mixture. researchgate.net The mobile phase typically consists of an aqueous component (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution method, where the proportion of the organic solvent is gradually increased, is often used to effectively separate the desired product from impurities with varying polarities. sielc.com Detection is commonly performed using a UV detector set at a wavelength where the pyridine moiety exhibits strong absorbance. helixchrom.comhelixchrom.com By collecting the fraction corresponding to the peak of the target compound, a high degree of purity can be achieved.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Primary Application |

|---|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (B1210297) or Ethyl Acetate/Methanol mixtures | UV light (254 nm) | Reaction monitoring, Purity assessment |

| HPLC | Reverse-Phase (C18) | Gradient of Water (with 0.1% TFA or Formic Acid) and Acetonitrile/Methanol | UV detector (e.g., at 254 nm or 270 nm) | Quantitative analysis, High-purity isolation |

Recrystallization from Various Solvent Systems

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. mt.com The underlying principle of this method relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. athabascau.ca For this compound, a crystalline solid, selecting an appropriate recrystallization solvent is the most critical step to achieving high purity. mt.com An ideal solvent will dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but will have limited solvating power at lower temperatures (room temperature or below), allowing the pure compound to crystallize while impurities remain dissolved in the surrounding solution, known as the mother liquor. mnstate.edu

The process generally involves dissolving the crude this compound in a minimum amount of a suitable hot solvent. athabascau.ca If any insoluble impurities are present, they can be removed by hot gravity filtration. The resulting saturated solution is then allowed to cool slowly and undisturbed. tifr.res.in This slow cooling promotes the formation of large, well-defined crystals, which tend to exclude impurity molecules from their growing lattice structure. Rapid cooling is generally avoided as it can lead to the precipitation of smaller, less pure crystals. Finally, the purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent to remove any adhering mother liquor, and dried. mt.comtifr.res.in

The selection of a solvent system is molecule-specific and often determined through empirical screening. reddit.com For this compound, its structure—containing a polar hydroxyl (-OH) group, a moderately polar pyridine ring, and a nonpolar chloro (-Cl) group—suggests that solvents of intermediate to high polarity would be most effective. Both single-solvent and mixed-solvent (binary) systems can be explored to optimize crystal yield and purity.

In a mixed-solvent system, the crude compound is typically dissolved in a "good" solvent in which it is highly soluble. A "bad" or "anti-solvent," in which the compound is poorly soluble but which is miscible with the "good" solvent, is then added dropwise to the hot solution until slight turbidity (cloudiness) appears, indicating saturation. mnstate.edu This solution is then clarified by adding a few drops of the "good" solvent and allowed to cool, initiating crystallization. Common solvent pairs often combine a polar solvent like ethanol with a non-polar one like heptane (B126788), or with water. mnstate.edureddit.com

The following table outlines potential solvent systems for the recrystallization of this compound based on general principles of solubility and polarity.

Table 1. Theoretical Solvent Systems for Recrystallization of this compound

| Solvent System | Type | Rationale & Procedure | Expected Outcome |

|---|---|---|---|

| Methanol or Ethanol | Single Solvent | The hydroxyl group of this compound suggests good solubility in alcohols at high temperatures. The solubility should decrease significantly upon cooling. Dissolve crude product in a minimal amount of boiling alcohol and allow to cool slowly. | Good for removing non-polar impurities. May result in high recovery if the solubility difference between hot and cold is substantial. athabascau.ca |

| Water | Single Solvent | As a highly polar solvent, water is a good candidate. The compound's aromatic ring and chloro-substituent may limit solubility even at high temperatures, but it is a viable option to screen. athabascau.ca Dissolve in hot water, then cool. | Excellent for removing non-polar and less polar impurities. Yield may be lower if solubility in hot water is not sufficiently high. |

| Ethyl Acetate / Heptane | Mixed Solvent | Ethyl acetate is a mid-polarity solvent and likely a "good" solvent. Heptane is a non-polar "anti-solvent." Dissolve the compound in hot ethyl acetate, then add heptane dropwise until the solution becomes turbid. reddit.com Cool slowly. | This system is effective for compounds of intermediate polarity. It offers fine control over the saturation point, potentially leading to high-purity crystals. |

| Ethanol / Water | Mixed Solvent | Ethanol is the "good" solvent, and water is the "anti-solvent." This is a classic solvent pair for moderately polar organic compounds. mnstate.edu Dissolve in hot ethanol and add hot water until the cloud point is reached. | Highly effective for removing both non-polar impurities (soluble in ethanol) and highly polar impurities (soluble in water). Often provides a good balance of yield and purity. |

| Dichloromethane / Heptane | Mixed Solvent | Dichloromethane is a "good" solvent for a wide range of organic compounds. Heptane acts as the "anti-solvent." reddit.com This system is useful if the compound is highly soluble in many polar solvents, making single-solvent methods difficult. | Useful for inducing crystallization when other methods fail. Care must be taken due to the high volatility of dichloromethane. reddit.com |

Spectroscopic Characterization and Structural Elucidation in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of (5-Chloropyridin-2-yl)methanol, providing precise information about the hydrogen and carbon frameworks of the molecule.

Proton NMR (¹H NMR) for Elucidating Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In this compound, there are four distinct proton environments: the three aromatic protons on the pyridine (B92270) ring, the two methylene (B1212753) protons of the methanol (B129727) group, and the single hydroxyl proton.

The expected ¹H NMR spectrum would show distinct signals for each of these protons. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The chlorine atom at the C5 position and the nitrogen atom in the ring influence the precise chemical shifts. The proton at C6 (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The protons at C3 (H-3) and C4 (H-4) would show characteristic coupling patterns. H-4 would likely appear as a doublet of doublets due to coupling with both H-3 and H-6, while H-3 would appear as a doublet.

The methylene protons (-CH₂-) of the methanol group are adjacent to the pyridine ring and the hydroxyl group. Their signal is expected to appear as a singlet around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal can vary in its chemical shift depending on concentration, solvent, and temperature, and it often appears as a broad singlet. In some cases, deuterium (B1214612) exchange with D₂O is used to confirm the identity of the OH peak, as this exchange causes the signal to disappear from the spectrum. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.5 | d (doublet) | ~ 8.5 |

| H-4 | ~ 7.8 | dd (doublet of doublets) | ~ 8.5, 2.5 |

| H-6 | ~ 8.4 | d (doublet) | ~ 2.5 |

| -CH₂- | ~ 4.7 | s (singlet) | - |

| -OH | Variable | br s (broad singlet) | - |

Note: Data are predicted based on typical values for substituted pyridines and related structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. This compound has six distinct carbon atoms: five in the pyridine ring and one in the methanol substituent.

The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the chlorine substituent. The carbon atom bonded to the nitrogen (C2) and the carbon atom bonded to the chlorine (C5) are expected to have their resonances significantly shifted. The C2 carbon, also attached to the methanol group, would appear in the range of δ 155-165 ppm. The C5 carbon, bearing the chlorine atom, would be found around δ 130-140 ppm. The other aromatic carbons (C3, C4, and C6) would resonate at chemical shifts typical for pyridine rings, generally between δ 120-150 ppm. The methylene carbon (-CH₂OH) of the methanol group would appear in the upfield region, typically around δ 60-65 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 160 |

| C3 | ~ 122 |

| C4 | ~ 139 |

| C5 | ~ 135 |

| C6 | ~ 148 |

| -CH₂OH | ~ 63 |

Note: Data are predicted based on known substituent effects on pyridine and related structures. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Configurational Studies

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and elucidating the molecule's three-dimensional structure and conformation. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. wikipedia.org For this compound, cross-peaks would be observed between the coupled aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their connectivity within the pyridine ring. The absence of cross-peaks for the methylene and hydroxyl protons would support their assignment as isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. nih.govyoutube.com An HSQC spectrum would show a cross-peak connecting the ¹H signal of H-3 to the ¹³C signal of C-3, H-4 to C-4, H-6 to C-6, and the methylene protons to the methylene carbon. This provides definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together molecular fragments. For instance, the methylene protons would show a correlation to the C2 carbon of the pyridine ring, confirming the attachment of the methanol group at this position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is vital for studying molecular conformation. slideshare.net For this compound, a NOESY experiment could provide insights into the preferred orientation of the methanol group relative to the pyridine ring by observing cross-peaks between the methylene protons and the H-3 proton of the ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

O-H Stretch: The most prominent feature in the IR spectrum is expected to be the O-H stretching vibration from the methanol group. In a dilute solution, a sharp band may be observed around 3600 cm⁻¹. However, due to hydrogen bonding, this band is typically very broad and appears at a lower frequency, in the range of 3200-3500 cm⁻¹. msu.edu

C-H Stretches: Aromatic C-H stretching vibrations of the pyridine ring are expected to appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). The aliphatic C-H stretching vibrations of the methylene (-CH₂-) group will be observed as stronger bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.cz

C=C and C=N Ring Stretches: The pyridine ring gives rise to several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. These bands are due to the coupled stretching of C=C and C=N bonds within the aromatic system.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the primary alcohol group will produce a strong absorption band in the fingerprint region, typically around 1050-1150 cm⁻¹.

C-Cl Stretch: The vibration of the carbon-chlorine bond is expected to give rise to a band in the lower frequency region of the spectrum, generally between 600-800 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations are typically strong and well-defined, making Raman a useful tool for analyzing the pyridine core. acs.orgethz.chresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| O-H Stretch (H-bonded) | Alcohol | 3200 - 3500 | Strong, Broad | Weak |

| C-H Stretch | Aromatic (Pyridine) | 3050 - 3150 | Medium | Strong |

| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 2960 | Medium | Medium |

| C=C, C=N Stretches | Pyridine Ring | 1400 - 1600 | Medium-Strong | Strong |

| C-O Stretch | Primary Alcohol | 1050 - 1150 | Strong | Weak |

| C-Cl Stretch | Chloro-aromatic | 600 - 800 | Medium | Medium |

Note: Frequencies are approximate and can be influenced by the molecular environment and physical state.

Identification of Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in determining the physical and spectroscopic properties of this compound. The presence of both a hydrogen bond donor (the -OH group) and acceptors (the nitrogen atom of the pyridine ring and the oxygen of another molecule's hydroxyl group) allows for the formation of intermolecular hydrogen bonds.

The most direct spectroscopic evidence for hydrogen bonding is found in the IR spectrum. nih.gov The O-H stretching frequency is highly sensitive to its environment. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the O-H stretch appears as a sharp, relatively weak band around 3600 cm⁻¹. However, when molecules associate through hydrogen bonds, the O-H bond is weakened and lengthened. This results in a significant shift of the stretching band to a lower frequency (e.g., 3200-3500 cm⁻¹) and a dramatic increase in its intensity and bandwidth. rsc.orgresearchgate.net The broadness of the peak is due to the existence of a variety of hydrogen-bonded species (dimers, trimers, polymers) in the sample, each with a slightly different O-H bond strength and vibrational frequency. Temperature-dependent FTIR studies can further confirm these interactions, as increasing the temperature can disrupt the hydrogen bonding network, leading to a sharpening of the O-H band and a shift towards higher wavenumbers. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound by analyzing its fragmentation behavior under ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition, distinguishing the compound from others with the same nominal mass. For this compound, with the molecular formula C₆H₆ClNO, HRMS can confirm this composition by matching the experimentally measured mass to the calculated theoretical exact mass. The ability to achieve sub-ppm mass accuracy is crucial for confident compound identification.

| Molecular Formula | Isotope Composition | Calculated Exact Mass (Da) | Measured Mass (Da) | Mass Accuracy |

|---|---|---|---|---|

| C₆H₆ClNO | ¹²C₆¹H₆³⁵Cl¹⁴N¹⁶O | 143.01379 | Typically within ±0.001 Da | < 5 ppm |

| ¹²C₆¹H₆³⁷Cl¹⁴N¹⁶O | 145.01084 | Typically within ±0.001 Da | < 5 ppm |

This table is interactive. Click on the headers to sort.

In mass spectrometry, the molecular ion (M⁺) of this compound is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The analysis of this fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure.

The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with two peaks separated by two mass units (for ³⁵Cl and ³⁷Cl) in an approximate 3:1 intensity ratio. Key fragmentation pathways for this molecule are predicted to involve the alcohol functional group and the bond connecting it to the stable aromatic ring. libretexts.orgmiamioh.edu

Common fragmentation processes for alcohols include:

Loss of a hydrogen atom: Leading to an [M-1]⁺ peak.

Loss of a hydroxyl radical (•OH): Resulting in an [M-17]⁺ peak.

Loss of a water molecule (H₂O): Producing an [M-18]⁺ peak, particularly under certain ionization conditions.

Alpha-cleavage: The most significant fragmentation for primary alcohols involves the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, this would involve the loss of the •CH₂OH group or, more likely, cleavage of the bond between the ring and the CH₂OH group to yield a stable chloropyridinyl cation.

The aromatic chloropyridine ring itself is relatively stable, meaning the molecular ion peak is expected to be prominent. whitman.edu

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 143 | [C₆H₆ClNO]⁺ | Molecular Ion (M⁺) |

| 142 | [C₆H₅ClNO]⁺ | Loss of •H from the alcohol |

| 125 | [C₆H₅ClN]⁺ | Loss of H₂O |

| 112 | [C₅H₃ClN]⁺ | Loss of CH₂OH group |

This table is interactive. Click on the headers to sort.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Following a comprehensive search of scientific literature and spectral databases, specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound, including absorption maxima (λmax) and molar absorptivity values, could not be located. Detailed research findings discussing the electronic transitions and a corresponding data table for this specific molecule are not available in the reviewed sources.

Therefore, the elucidation of its electronic structure through UV-Vis spectroscopy, as outlined in the requested section, cannot be provided at this time.

Advanced Applications and Research Frontiers

Medicinal Chemistry and Pharmaceutical Research

(5-Chloropyridin-2-yl)methanol has emerged as a valuable scaffold in medicinal chemistry due to its versatile structure. The presence of a chlorine atom, a pyridine (B92270) ring, and a hydroxymethyl group offers multiple points for chemical modification, allowing for the systematic design and synthesis of a diverse range of derivatives. Researchers leverage this structural template to explore novel therapeutic agents across various disease areas, including cancer, microbial infections, and neurological disorders. The pyridine nucleus is a "privileged" structure in drug discovery, known for its presence in numerous therapeutic agents and its ability to engage in key biological interactions.

The chemical versatility of this compound allows it to serve as a starting material for more complex molecules. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, while the chlorine atom and the pyridine ring can undergo various substitution and coupling reactions. This flexibility enables the creation of extensive libraries of related compounds for structure-activity relationship (SAR) studies.

A common synthetic strategy involves the acylation of substituted amines with nicotinic acid derivatives, which can be prepared from the oxidation of the corresponding pyridinyl methanol (B129727) precursor. For instance, substituted nicotinic acid can be converted to its acyl chloride derivative using reagents like oxalyl chloride. This activated intermediate can then react with various amines, such as substituted thiophen-2-amines, under basic conditions to yield a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives mdpi.com. Similarly, condensation reactions are frequently employed. For example, derivatives of 2-amino-4-chloropyridine (B16104) can be reacted with various aldehydes to synthesize new compounds for biological screening researchgate.net. These established synthetic pathways highlight how the chloropyridine methanol scaffold can be elaborated to generate novel chemical entities with potential therapeutic value.

The pyridine ring is a core component of many compounds with demonstrated biological effects. Consequently, derivatives of this compound are actively investigated for a range of pharmacological activities.

Antimicrobial Activity The chloropyridine moiety is a key feature in the exploration of new antimicrobial agents. Studies have shown that pyridine derivatives possess a broad spectrum of activity. For example, certain nicotinic acid benzylidene hydrazide derivatives, which feature the pyridine core, have shown antimicrobial activity comparable to standard drugs like fluconazole (B54011) and norfloxacin (B1679917) against strains such as S. aureus, E. coli, and C. albicans nih.gov. Specifically, compounds containing chloro-substituents on related heterocyclic rings have demonstrated potent activity mdpi.com. Research on chloropyrimidines, which are structurally related to chloropyridines, has identified compounds with significant in vitro activity against Mycobacterium tuberculosis, as well as antibacterial effects against Pseudomonas aeruginosa and E. coli nih.gov. Furthermore, newly synthesized 2-amino-4-chloropyridine derivatives have been tested against both gram-positive and gram-negative bacteria, as well as fungal strains, to establish a clear structure-activity relationship researchgate.net.

| Compound Class | Tested Organisms | Key Findings | Reference |

|---|---|---|---|

| Chloropyrimidine Derivatives | M. tuberculosis, P. aeruginosa, E. coli, Pathogenic Fungi | Potent antimycobacterial activity (MIC of 0.75 µg/mL); moderate antibacterial and antifungal effects. | nih.gov |

| Nicotinic Acid Hydrazide Derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Activity comparable to standard drugs norfloxacin and fluconazole. | nih.gov |

| 2-Chloro-1,8-naphthyridine Derivatives | E. coli, S. pyogenes | Moderate to high activity was observed. | mdpi.com |

| 2-Amino-4-chloropyridine Derivatives | Gram-positive and Gram-negative bacteria, Fungi | Screened for antimicrobial activity to establish SAR. | researchgate.net |

Anticonvulsant Activity The central nervous system activity of pyridine-containing structures is also a significant area of research. While direct studies on this compound derivatives are emerging, related heterocyclic systems have shown promise. For instance, various 1,4-dihydropyridine (B1200194) derivatives have been synthesized and evaluated for anticonvulsant effects using models such as maximal electroshock and pentylenetetrazole (PTZ)-induced seizures jocpr.com. Additionally, pyrimidine (B1678525) heterocycles, which share structural similarities with pyridine, are known to display a wide spectrum of biological activities, including anticonvulsant effects niscpr.res.in. The investigation into quinazolin-4(3H)-one derivatives, another class of related heterocycles, has also revealed potential anticonvulsant activity in PTZ-induced seizure models in mice mdpi.com. These findings suggest that the pyridine scaffold is a promising starting point for the development of novel anticonvulsant agents.

Understanding how a compound exerts its biological effect at the molecular level is crucial for drug development. For derivatives of this compound, research has focused on identifying specific cellular and molecular targets. A prominent target identified for the pyridinyl methanol moiety is the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. researchgate.netnih.gov TRPV3 is a cation channel expressed in skin keratinocytes and sensory neurons that is involved in temperature sensation, pain, and inflammation. researchgate.netmdpi.com Derivatives featuring the pyridinyl methanol core have been developed as potent and selective TRPV3 antagonists. nih.govacs.org Their mechanism of action involves binding to the TRPV3 channel to prevent its activation, thereby blocking the influx of calcium and sodium ions that triggers downstream pro-inflammatory and pain signals patsnap.com.

In the context of anticancer activity, pyridine derivatives have been shown to operate through several mechanisms. These include the induction of apoptosis (programmed cell death), confirmed by DNA fragmentation and changes in nuclear morphology. nih.govdovepress.com Some derivatives have been found to cause DNA damage and bind to DNA through an intercalative mode nih.gov. Other identified mechanisms include cell cycle arrest, typically at the G0/G1 phase, and disruption of the mitochondrial membrane potential, which are key events in the apoptotic pathway nih.gov. Furthermore, specific pyridine derivatives have been designed to inhibit crucial molecular targets like tubulin, preventing its polymerization into microtubules, or to block the activity of key signaling proteins such as vascular endothelial growth factor receptor-2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2) nih.govmdpi.com.

Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. Derivatives containing the pyridine scaffold have been evaluated in numerous enzyme inhibition assays to determine their potency and selectivity. A significant area of investigation is in cancer therapy, where kinases are major targets. Pyridine-based compounds have been identified as potent inhibitors of VEGFR-2 and HER-2, two receptor tyrosine kinases crucial for tumor growth and angiogenesis, with some derivatives showing IC₅₀ values in the nanomolar range mdpi.com. Similarly, novel trimethoxyphenyl pyridine derivatives have demonstrated potent inhibition of tubulin polymerization, a process essential for cell division nih.gov. Other research has identified chloropyrimidine derivatives as covalent inhibitors of the kinase MSK1 and certain dihydropyridine (B1217469) derivatives as inhibitors of phosphodiesterase 3 (PDE3) nih.govdrugbank.com. The functional blockade of the TRPV3 ion channel by pyridinyl methanol derivatives, while not a classical enzyme, represents a similar targeted inhibition of a protein's biological activity nih.gov.

Receptor binding assays are fundamental in pharmacology to quantify the affinity of a ligand for its biological target. For the pyridinyl methanol chemical class, a key target that has been extensively studied is the TRPV3 ion channel, which functions as a molecular receptor for thermal and chemical stimuli. researchgate.netmdpi.com A detailed report on the development of selective TRPV3 antagonists highlighted the importance of the pyridinyl methanol moiety for activity. nih.govacs.org These studies involve systematic optimization of lead compounds to enhance binding affinity and selectivity for the TRPV3 receptor over other related ion channels nih.gov. The mechanism of these antagonists involves direct binding to the channel protein, which prevents the conformational changes necessary for ion flow, thereby blocking its function patsnap.com. This targeted approach has led to the identification of novel antagonists with favorable preclinical profiles in models of neuropathic and central pain nih.gov.

The evaluation of pyridine-based compounds against various human cancer cell lines is a major focus of research, with many derivatives showing significant cytotoxic activity. The specified cell lines—HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma), PC3 (prostate cancer), and HeLa (cervical cancer)—are standard models for in vitro anticancer screening.

Studies on pyridine-thiazole hybrids revealed promising activity against MCF-7 and HepG2 cell lines, with IC₅₀ values in the low micromolar range researchgate.net. Pyrazolo-pyridine derivatives have also been investigated, with specific compounds showing potent activity against HeLa and MCF-7 cells, with IC₅₀ values of 6.4 µM and 2.03 µM, respectively nih.gov. Further research into novel trimethoxyphenyl pyridine derivatives identified compounds with superior anti-proliferative activities against HepG2 and MCF-7 cells when compared to the established anticancer drug colchicine (B1669291) nih.gov. Palladium (II) complexes incorporating chloropyridine have also been investigated for their antiproliferative effects on HepG2 cells nih.gov. The collective data from these studies underscore the potential of the pyridine scaffold as a foundational structure for the development of new anticancer agents.

| Derivative Class | Cell Line | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| Pyridine-Thiazole Hybrids | MCF-7 | 5.36 µM | researchgate.net |

| Pyridine-Thiazole Hybrids | HepG2 | 8.76 µM | researchgate.net |

| Pyrazolo-Pyridine Derivatives | HeLa | 6.4 ± 0.45 µM | nih.gov |

| Pyrazolo-Pyridine Derivatives | MCF-7 | 2.03 ± 0.23 µM | nih.gov |

| Trimethoxyphenyl Pyridine Derivatives | HepG2 | Significant cytotoxicity reported | nih.gov |

| Trimethoxyphenyl Pyridine Derivatives | MCF-7 | Superior activity to colchicine | nih.gov |

| Cyanopyridone Derivatives | HepG2 | IC₅₀ = 0.217 ± 0.020 µM (VEGFR-2 inhibition) | mdpi.com |

| Cyanopyridone Derivatives | MCF-7 | IC₅₀ = 0.168 ± 0.009 µM (HER-2 inhibition) | mdpi.com |

| Pyrenyl Derivatives (with heterocyclic moiety) | HepG2 | Effective cytotoxicity reported | nih.gov |

| Pyrenyl Derivatives (with heterocyclic moiety) | MCF-7 | Effective cytotoxicity reported | nih.gov |

| Pyrenyl Derivatives (with heterocyclic moiety) | HeLa | Effective cytotoxicity reported | nih.gov |

| 2-Amino-1,3,4-thiadiazole Derivatives | HepG2 & MCF-7 | Evaluated for cytotoxic activity | ujpronline.com |

Materials Science and Supramolecular Chemistry

The precise arrangement of molecules in the solid state dictates the physical properties of a material. This compound possesses functional groups that are highly valuable in crystal engineering and the design of novel materials.

Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonds and halogen bonds, to organize molecules into well-defined, higher-order structures. This compound is an excellent candidate for such studies. The hydroxyl (-OH) group is a classic hydrogen bond donor, while the nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor. This donor-acceptor pairing facilitates the formation of robust and predictable supramolecular synthons, which are the building blocks of crystal structures. The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same lattice, is a key strategy in materials science. Patents involving complex final products often discuss the possibility of forming co-crystals to improve the physical properties, such as solubility and stability, of the active molecule google.com.

The chlorine atom on the pyridine ring is not merely a passive substituent; it plays an active role in directing the supramolecular assembly through halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). The chlorine atom in this compound can interact with electron-rich atoms like oxygen or nitrogen on adjacent molecules. This interaction can compete with or act in concert with traditional hydrogen bonding to create complex and unique three-dimensional crystalline architectures. The strength and directionality of halogen bonds make them a powerful tool for crystal engineers to control the packing of molecules in the solid state.

The ability to control the solid-state structure of a compound is critical for high-value materials, particularly in the pharmaceutical industry. By employing techniques like co-crystallization and leveraging the hydrogen and halogen bonding capabilities of molecules like this compound, scientists can create new solid forms (polymorphs, co-crystals, and salts) of active pharmaceutical ingredients (APIs). These new forms can possess superior properties, such as enhanced solubility, better stability, and improved bioavailability, compared to the original API. The strategic use of co-formers like this compound is therefore a vital approach in the development of next-generation solid-state materials.

Catalysis and Organometallic Chemistry

Pyridine-based ligands are ubiquitous in organometallic chemistry and catalysis due to their ability to coordinate strongly with metal centers and electronically tune the catalyst's reactivity. This compound can function as a ligand, binding to a metal through its pyridine nitrogen atom. The hydroxymethyl group can also participate in coordination or be modified to create bidentate or polydentate ligands, which form highly stable complexes with metals.

Research has shown that metal complexes bearing substituted pyridine ligands can be effective catalysts for a variety of organic transformations. For example, complexes of copper, cobalt, nickel, and manganese with pyridine-carboximidate ligands have demonstrated good catalytic activity in the Henry reaction ias.ac.in. In a different application, pyridine itself has been shown to catalyze the electrochemical reduction of CO2 to methanol, proceeding through a biomimetic organo-hydride intermediate acs.org. Furthermore, sophisticated ruthenium complexes with pyridine-containing ligands are capable of catalyzing the dehydrogenation of methanol semanticscholar.org. These examples highlight the potential of this compound to serve as a ligand in the development of novel catalysts for important chemical transformations.

| Catalytic System | Reaction Catalyzed | Metal Center (if applicable) |

| Pyridine-carboximidate Complexes ias.ac.in | Henry Reaction | Cu, Co, Ni, Mn |

| Pyridine (as catalyst) acs.org | CO2 Reduction to Methanol | N/A (Electrocatalysis) |

| Ruthenium-Pyridine Ligand Complex semanticscholar.org | Methanol Dehydrogenation | Ruthenium |

This table illustrates the catalytic applications of related pyridine-based systems, suggesting potential roles for this compound.

Ligand Design for Metal Complex Catalysis

The design of ligands is a cornerstone of modern catalysis, enabling the fine-tuning of the properties of metal complexes to achieve high efficiency and selectivity in chemical transformations. Pyridine derivatives, in particular, are widely employed as ligands due to their strong coordination ability with a variety of metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group in this compound can act as a bidentate ligand, forming stable chelate rings with metal centers. This chelation effect enhances the stability and catalytic activity of the resulting metal complexes.

The presence of a chlorine atom at the 5-position of the pyridine ring introduces a significant electronic effect, withdrawing electron density from the ring. This modification can influence the binding affinity of the ligand for different metal ions and alter the redox potential of the metal center in the complex, thereby modulating its catalytic reactivity. Researchers are exploring the synthesis of various derivatives of this compound to create a library of ligands with tailored steric and electronic properties for specific catalytic applications.

Ruthenium-Catalyzed Enantioselective Hydrogenation

Ruthenium complexes are highly effective catalysts for a wide range of chemical reactions, including the enantioselective hydrogenation of unsaturated compounds. This process is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of chiral molecules. The efficiency and selectivity of these ruthenium catalysts are critically dependent on the nature of the ligands coordinated to the metal center.

While direct studies involving this compound in ruthenium-catalyzed enantioselective hydrogenation are not extensively documented, the structural motif of a pyridine-alcohol is a key feature in several successful chiral ligands. For instance, chiral pyridine-aminophosphine ligands have been successfully employed in the iridium-catalyzed asymmetric hydrogenation of challenging substrates. rsc.org The hydroxymethyl group in this compound can be readily modified to introduce chirality, making it a promising scaffold for the development of new chiral P,N or N,N ligands for ruthenium-catalyzed asymmetric hydrogenation reactions. The electronic properties imparted by the chloro-substituent could further enhance the performance of such catalysts.

Chelation and Coordination with Metal Ions

The ability of this compound to form stable complexes with a variety of transition metal ions is a key aspect of its utility in materials science and catalysis. The nitrogen and oxygen donor atoms allow for the formation of five-membered chelate rings, which are thermodynamically favored. The coordination chemistry of pyridine-based ligands with metals such as copper(II), cobalt(II), nickel(II), zinc(II), platinum(II), and palladium(II) is well-established.

Recent research has demonstrated the synthesis and characterization of copper(II) complexes with multidentate ligands derived from pyridine and other nitrogen-containing heterocycles. rsc.orgias.ac.in These studies provide a foundation for understanding the coordination behavior of this compound. The specific coordination geometry and the electronic structure of the resulting complexes are influenced by the nature of the metal ion, the solvent, and the presence of other coordinating anions.

Table 1: Potential Coordination Complexes of this compound

| Metal Ion | Potential Coordination Geometry | Potential Applications |

| Cu(II) | Square planar, Distorted octahedral | Catalysis, Antifungal agents |

| Co(II) | Tetrahedral, Octahedral | Catalysis, Pigments |

| Ni(II) | Square planar, Octahedral | Catalysis, Electroplating |

| Zn(II) | Tetrahedral | Luminescent materials, Sensors |

| Pt(II) | Square planar | Anticancer agents, Catalysis |

| Pd(II) | Square planar | Cross-coupling reactions |

Electrochemical Studies of Metal Complexes

The electrochemical properties of metal complexes are crucial for their application in areas such as electrocatalysis, sensors, and molecular electronics. Cyclic voltammetry and other electrochemical techniques are used to probe the redox behavior of these complexes, providing insights into their electronic structure and reactivity.

Agrochemical Applications

Pyridine and its derivatives are fundamental building blocks in the agrochemical industry, forming the core structure of many successful pesticides and herbicides. agropages.com

Development of Novel Pesticides and Herbicides

Chloropyridine derivatives are important intermediates in the synthesis of a wide range of agrochemicals. chempanda.com For example, 2-chloropyridine (B119429) is a precursor for the production of fungicides and insecticides. wikipedia.org The presence of both a chloro-substituent and a reactive hydroxymethyl group in this compound makes it a valuable starting material for the synthesis of new and potentially more effective agrochemical agents.

The hydroxymethyl group can be easily converted into other functional groups, allowing for the introduction of diverse structural motifs that can interact with specific biological targets in pests and weeds. The chlorine atom can enhance the biological activity and metabolic stability of the final product. The general importance of chlorinated pyridines as precursors for herbicides and fungicides strongly implies that this compound is a compound of significant interest for the development of next-generation crop protection agents. google.com

Environmental Chemistry and Sustainability

The increasing focus on green and sustainable chemistry has driven research into the environmental fate of chemical compounds and the development of more environmentally benign synthetic processes. nih.govbiosynce.comijarsct.co.in

Degradation Pathways and Environmental Fate

The environmental persistence and potential for bioaccumulation of this compound are critical considerations for its long-term use. The degradation of this compound can proceed through both biotic and abiotic pathways, influenced by environmental conditions such as sunlight, pH, and microbial activity.

Abiotic Degradation:

Abiotic degradation of chlorinated pyridines can occur through processes like photolysis and hydrolysis. Photodegradation, driven by ultraviolet (UV) radiation from sunlight, is a significant pathway for the breakdown of many aromatic compounds. For halogenated pyridines, photolysis can lead to dehalogenation, where the chlorine atom is cleaved from the pyridine ring. This process can be influenced by the presence of photosensitizers in the environment. The primary intermediate formed from the photolytic destruction of 2-chloropyridine is 2-hydroxypyridine. While the specific photolytic behavior of this compound is not documented, it is plausible that it would undergo a similar dehalogenation and oxidation of the methanol group.

Hydrolysis, the reaction with water, is another potential abiotic degradation route. However, the carbon-chlorine bond in chloropyridines is generally stable to hydrolysis under typical environmental pH conditions. The presence of the hydroxymethyl group at the 2-position might influence the electronic properties of the pyridine ring, but significant hydrolysis is not expected to be a primary degradation pathway.

Biotic Degradation:

Microbial degradation is a crucial mechanism for the breakdown of many organic pollutants in soil and water. Numerous bacteria and fungi have been identified that can degrade pyridine and its derivatives. The degradation of chlorinated pyridines by microorganisms often involves initial hydroxylation of the pyridine ring, followed by ring cleavage. This initial hydroxylation can be a critical and often rate-limiting step.

For chlorinated pyridines, the position of the chlorine atom significantly affects biodegradability. The chlorine atom can be removed either before or after the cleavage of the pyridine ring. Some microorganisms are capable of reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom under anaerobic conditions. Aerobic degradation pathways often involve dioxygenase enzymes that incorporate oxygen into the aromatic ring, leading to the formation of catechols, which are then further metabolized.

Given the structure of this compound, it is likely that microbial degradation would proceed through initial oxidation of the methanol group to an aldehyde and then a carboxylic acid. Subsequently, or concurrently, the pyridine ring could be hydroxylated, leading to ring cleavage. The presence of the chlorine atom may slow down the rate of biodegradation compared to unsubstituted pyridine-2-methanol.

Environmental Fate:

The environmental fate of this compound is determined by a combination of its physical and chemical properties and the degradation pathways mentioned above. Its solubility in water suggests a potential for transport in aquatic systems. In soil, its fate would be governed by adsorption to soil organic matter and microbial degradation. Chlorinated aromatic compounds can sometimes be persistent in the environment, and therefore, understanding the specific degradation kinetics and pathways for this compound is an important area for future research.

| Degradation Pathway | Description | Potential Intermediates | Influencing Factors |

| Photolysis (Abiotic) | Cleavage of the C-Cl bond by UV radiation. | 5-Hydroxypyridin-2-yl)methanol, Pyridine-2,5-diol | Sunlight intensity, presence of photosensitizers. |

| Hydrolysis (Abiotic) | Reaction with water. | Generally slow for chloropyridines. | pH, temperature. |

| Microbial (Biotic) | Breakdown by bacteria and fungi. | (5-Chloropyridin-2-yl)carboxylic acid, hydroxylated intermediates. | Microbial population, oxygen levels, nutrient availability. |

Green Chemistry Principles in Industrial Production

The industrial synthesis of this compound and other pyridine derivatives is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in

Atom Economy and Waste Minimization:

Traditional multi-step syntheses of functionalized pyridines can suffer from low atom economy, generating significant amounts of waste. Modern synthetic strategies focus on convergent and one-pot reactions that maximize the incorporation of all starting materials into the final product. For the synthesis of this compound, this could involve the development of catalytic routes that avoid the use of stoichiometric reagents and minimize the formation of byproducts.

Use of Safer Solvents and Reagents:

Many classical organic reactions employ volatile and toxic organic solvents. A key principle of green chemistry is the replacement of these solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. benthamscience.com For instance, the synthesis of some pyridine derivatives has been successfully demonstrated in aqueous media or under solvent-free conditions, significantly reducing the environmental footprint of the process. The selection of chlorinating agents is also critical, with a move away from harsh and corrosive reagents towards more selective and safer alternatives.

Catalysis:

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. biosynce.com The development of novel catalysts for the synthesis and functionalization of pyridines is an active area of research. This includes the use of transition-metal catalysts for cross-coupling reactions to introduce substituents onto the pyridine ring, as well as biocatalysts (enzymes) for highly selective transformations. nih.govmdpi.com For the production of this compound, a potential green route could involve the direct and selective hydroxymethylation of 2-chloro-5-iodopyridine (B1352245) using a suitable catalyst, or the enzymatic reduction of a corresponding aldehyde.

Energy Efficiency:

Reducing energy consumption is another critical aspect of green industrial processes. The use of microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in the synthesis of various pyridine derivatives, thereby reducing energy input. nih.govresearchgate.net Additionally, designing processes that operate at or near ambient temperature and pressure can lead to substantial energy savings.

Renewable Feedstocks:

While the direct synthesis of this compound from renewable feedstocks is a long-term goal, the principles of green chemistry encourage the use of starting materials derived from biomass where possible. Research into the production of pyridine and its simple derivatives from biomass sources could eventually provide a more sustainable starting point for the synthesis of more complex molecules like this compound.

| Green Chemistry Principle | Application in this compound Production | Potential Benefits |

| High Atom Economy | One-pot synthesis, catalytic cycles. | Reduced waste, lower material costs. |

| Safer Solvents/Reagents | Use of water, ionic liquids, or solvent-free conditions; less hazardous chlorinating agents. | Reduced environmental impact, improved worker safety. |

| Catalysis | Transition-metal catalysis, biocatalysis. | Higher selectivity, milder reaction conditions, lower energy use. |

| Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature/pressure. | Reduced energy consumption and costs. |

| Renewable Feedstocks | Long-term goal of using biomass-derived starting materials. | Increased sustainability, reduced reliance on fossil fuels. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For chloropyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed information on optimized molecular geometries, electronic energies, and the distribution of electron density.

Studies on related molecules like 3-chloropyridine and 2,3-dichloropyridine demonstrate the utility of this approach. researchgate.netresearchgate.net DFT can be used to calculate key structural parameters (bond lengths and angles) and thermodynamic properties, which are influenced by environmental factors such as solvent and temperature. researchgate.net The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of chemical stability. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped to identify electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Chloropyridine Derivatives Note: These values are for related chloropyridine compounds and serve as examples of parameters obtainable through DFT calculations.

| Parameter | Value (for 2,3-Dichloropyridine) researchgate.net | Significance |

|---|---|---|

| Total Energy | -274.9074 a.u. | Indicates molecular stability |

| HOMO Energy | -7.47 eV | Relates to electron-donating ability |

| LUMO Energy | -1.72 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.75 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | 4.36 Debye | Measures molecular polarity |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. The process involves placing the ligand in the active site of the protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. jbcpm.combiotechnologia-journal.org

While specific docking studies for (5-Chloropyridin-2-yl)methanol are not extensively documented, research on structurally similar pyridine (B92270) derivatives provides valuable insights. For example, docking studies of substituted pyridines against Lysine-specific demethylase 1 (LSD1), an anticancer target, have identified key amino acid residues such as Lys661 and Asp555 as being crucial for binding. nih.gov Similarly, studies on other pyridine-containing compounds have revealed binding interactions with enzymes like α-amylase and various receptors. nih.gov These interactions are typically stabilized by hydrogen bonds, hydrophobic interactions, and π-π stacking. The results from such simulations can guide the design of more potent and selective inhibitors.

Table 2: Example of Molecular Docking Results for Pyridine Derivatives with Target Proteins Note: This table presents findings from studies on various pyridine derivatives to illustrate the outputs of molecular docking simulations.

| Compound Class | Target Protein | Example Binding Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Substituted Pyridines | Lysine-specific demethylase 1 (LSD1) nih.gov | Not specified | Asp555, Lys661, Trp695, Tyr761 |

| Thiazolo[3,2-a]pyridines | α-amylase nih.gov | -7.43 | Trp59, Tyr62, Gln63, Asp197, His299 |

| Chlorophenyl Pyridines | Squalene synthase jbcpm.com | -8.6 to -10.3 | TYR 505, ASN501, GLY496, GLN493 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsr.com By developing a robust QSAR model, the activity of new, untested compounds can be predicted, accelerating the drug discovery process. taylorandfrancis.com These models are built using molecular descriptors (physicochemical, topological, electronic) and statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). chemrevlett.comscielo.br

QSAR studies on pyridine derivatives have successfully modeled their activities for various biological targets. For instance, a QSAR model was developed to predict the anticancer activity of pyridine and bipyridine derivatives against the HeLa cell line. chemrevlett.com Another study established a QSAR model for pyridines as P-glycoprotein inhibitors, which are relevant in overcoming multidrug resistance in cancer. nih.gov The predictive power and reliability of a QSAR model are assessed using statistical metrics such as the coefficient of determination (R²) for the training set and the cross-validated coefficient of determination (Q²) for internal validation. chemrevlett.comnih.gov A high value for these parameters indicates a robust and predictive model.

Table 3: Statistical Validation Parameters for Representative QSAR Models of Pyridine Derivatives Note: The data illustrates the statistical robustness of QSAR models developed for classes of compounds including pyridine derivatives.

| Compound Class / Activity | Statistical Parameter | Value | Reference |

|---|---|---|---|